2,2-Dibromopropanoic acid
Overview
Description
2,2-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a derivative of propanoic acid where two bromine atoms are substituted at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2,2-Dibromopropanoic acid is a dibromo product based on propionic acid . Propionic acid, a short-chain fatty acid, acts as a chemical intermediate and is also a mold inhibitor widely used in food preservatives . Therefore, the primary targets of this compound are likely to be the molds that it inhibits.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromopropanoic acid can be synthesized through the bromination of propanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where propanoic acid is mixed with bromine and a catalyst. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain pure this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-bromopropanoic acid or propanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromoacetic acid or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products:
Substitution: Products include 2-hydroxypropanoic acid or 2-aminopropanoic acid.
Reduction: Products include 2-bromopropanoic acid or propanoic acid.
Oxidation: Products include dibromoacetic acid or other carboxylic acids.
Scientific Research Applications
2,2-Dibromopropanoic acid is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromopropanoic Acid: This compound has only one bromine atom at the second carbon position, making it less reactive compared to 2,2-dibromopropanoic acid.
2,3-Dibromopropanoic Acid: This compound has bromine atoms at the second and third carbon positions, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of two bromine atoms at the same carbon position, which significantly enhances its reactivity and makes it a valuable intermediate in various chemical synthesis processes.
Properties
IUPAC Name |
2,2-dibromopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNPERSEFABEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590863 | |
Record name | 2,2-Dibromopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-48-9 | |
Record name | 2,2-Dibromopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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